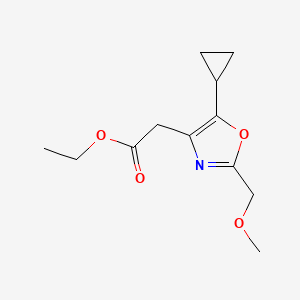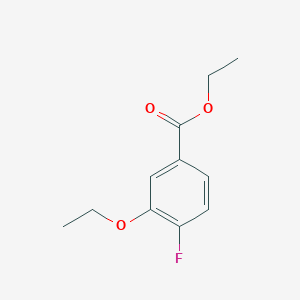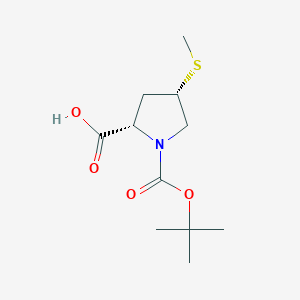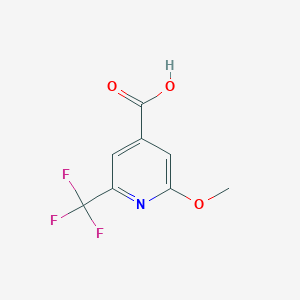
2-Methoxy-6-(trifluoromethyl)isonicotinic acid
Übersicht
Beschreibung
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is a pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is C7H4F3NO2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .Physical And Chemical Properties Analysis
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is a solid at 20 degrees Celsius . Its melting point is between 219.0 and 223.0 degrees Celsius . The compound has a molecular weight of 191.11 .Wissenschaftliche Forschungsanwendungen
1. Agrochemicals
- Application : TFMP and its derivatives are used in the protection of crops from pests . They play a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, they prevent crop losses caused by parasites, and also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
2. Pharmaceuticals
- Application : Several TFMP derivatives are used in the pharmaceutical industry . They are important ingredients for the development of pharmaceutical compounds .
- Methods : Similar to the agrochemical field, the synthesis of TFMP derivatives in pharmaceuticals is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Molecular Imprinting
- Application : 2-(Trifluoromethyl)acrylic acid, a compound similar to the one you mentioned, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting is a technique to create template-shaped cavities in polymer matrices with memory for the template molecule that can be used as molecular sensors or artificial antibodies .
- Results : The imprinted polymers can recognize and selectively bind to the template molecule, making this technique useful in various fields such as separation science, analysis, and biotechnology .
4. Synthesis of Analgesic Compounds
- Application : 2-Methyl-3-(trifluoromethyl)aniline, another related compound, is used in the synthesis of an analgesic compound, flunixin .
- Methods : The synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .
- Results : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .
5. Molecular Sensors
- Application : 2-(Trifluoromethyl)acrylic acid, a compound similar to the one you mentioned, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting is a technique to create template-shaped cavities in polymer matrices with memory for the template molecule that can be used as molecular sensors .
- Results : The imprinted polymers can recognize and selectively bind to the template molecule, making this technique useful in various fields such as separation science, analysis, and biotechnology .
6. Synthesis of Analgesic Compounds
- Application : 2-Methyl-3-(trifluoromethyl)aniline, another related compound, is used in the synthesis of an analgesic compound, flunixin .
- Methods : The synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .
- Results : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .
Safety And Hazards
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Zukünftige Richtungen
Trifluoromethylpyridines, a group to which “2-Methoxy-6-(trifluoromethyl)isonicotinic acid” belongs, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHNZRQGMJSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)isonicotinic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

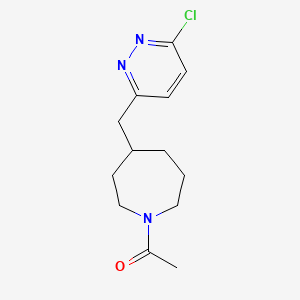
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)



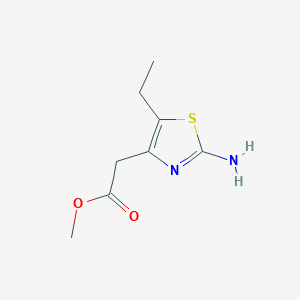
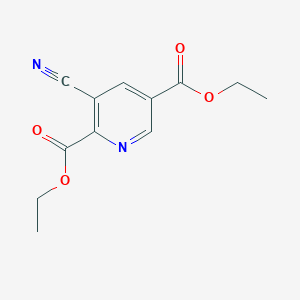
![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)
